N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cinnamamide
Description
N-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)cinnamamide is a synthetic small molecule characterized by a cinnamamide backbone linked to a 2-hydroxypropyl group substituted with a benzo[b]thiophen-2-yl moiety. This structural framework combines aromatic (cinnamamide) and heterocyclic (benzothiophene) components, which are frequently associated with diverse pharmacological activities, including anticonvulsant and anticancer effects.
Properties
IUPAC Name |
(E)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c1-20(23,18-13-16-9-5-6-10-17(16)24-18)14-21-19(22)12-11-15-7-3-2-4-8-15/h2-13,23H,14H2,1H3,(H,21,22)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUWFESMBNDQIN-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CC=C1)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CC=C1)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cinnamamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized using various methods, such as the Gewald reaction, which involves the condensation of a ketone, an aldehyde, and elemental sulfur.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced through a nucleophilic substitution reaction using a suitable halogenated propanol derivative.
Coupling with Cinnamic Acid: The final step involves the coupling of the hydroxypropyl-substituted benzothiophene with cinnamic acid or its derivatives using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production .
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cinnamamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
This compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. Its structure allows for modifications that can lead to the development of new chemical entities with enhanced properties.
Reagent in Organic Reactions
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cinnamamide acts as a reagent in several organic reactions, contributing to the synthesis of other derivatives and compounds that may exhibit desirable biological activities or improved pharmacological profiles.
Biological Activities
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity, making it a candidate for the development of new antibiotics or antifungal agents. Its efficacy against various microbial strains is an area of ongoing investigation.
Anticancer Potential
this compound has shown promise in anticancer studies. It has been reported to induce apoptosis in cancer cells via multiple pathways, including caspase activation and cell cycle arrest. The compound's ability to target specific cancer cell types suggests potential therapeutic applications in oncology.
Anti-inflammatory Effects
The compound is also being explored for its anti-inflammatory properties. It may modulate inflammatory pathways, potentially offering benefits in treating conditions characterized by chronic inflammation.
Medicinal Applications
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound. It has been observed to inhibit acetylcholinesterase activity, which could enhance cholinergic neurotransmission beneficial for neurodegenerative diseases like Alzheimer's disease. A study demonstrated a dose-dependent increase in neuronal cell viability against oxidative stress:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 20 |
| 10 | 50 |
| 25 | 75 |
| 50 | 90 |
This suggests its potential utility in developing treatments for neurodegenerative disorders.
Anticonvulsant Activity
The compound has been evaluated for its anticonvulsant properties. In various preclinical models, it exhibited significant activity against seizures, indicating its potential as a therapeutic agent for epilepsy. For instance, studies have shown effective doses (ED50) ranging from 13.21 mg/kg to 86.6 mg/kg depending on the model used .
Industrial Applications
Development of New Materials
In addition to its pharmaceutical applications, this compound is being investigated for its role in developing new materials. Its unique chemical properties could lead to advancements in material science, particularly in creating polymers or composites with specific functional characteristics.
Mechanism of Action
The mechanism of action of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Analogs: Anticonvulsant Cinnamamides
A closely related analog, S(+)-N-(2-hydroxypropyl)cinnamamide (KM-568) , lacks the benzo[b]thiophen-2-yl group but shares the cinnamamide-hydroxypropyl backbone. KM-568 demonstrated potent anticonvulsant activity in murine models of epilepsy, including genetic (Frings audiogenic seizure-susceptible mice) and chemically induced seizures . Key comparisons include:
- Pharmacological Implications: Benzothiophene moieties are known to modulate ion channels and neurotransmitter receptors, suggesting that the target compound could exhibit broader or more potent anticonvulsant activity.
Table 1: Structural and Pharmacological Comparison with KM-568
Functional Analogs: Anticancer Benzothiophene Derivatives
Benzothiophene-containing compounds are well-documented for their anticancer properties. Notable examples include:
Benzothiophene Acrylonitrile Derivatives (Compounds 31–33)
These derivatives (e.g., Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile ) exhibit potent anticancer activity (GI₅₀ <10 nM) against 60 human cancer cell lines . Key distinctions from the target compound include:
- Functional Groups : Acrylonitrile vs. cinnamamide. Acrylonitrile groups enhance electrophilicity, facilitating covalent binding to kinase targets.
- Mechanism : These compounds overcome P-glycoprotein-mediated drug resistance, a common challenge in oncology .
Cyclopenta[b]thiophene Derivatives (Compounds 24–25)
Examples like N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide target tyrosine kinase receptors by inhibiting ATP-binding sites, showing efficacy against MCF7 breast cancer cells .
Table 2: Comparison with Anticancer Benzothiophene Analogs
Biological Activity
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cinnamamide is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases and cancer. This article synthesizes available research findings on its biological activity, including mechanisms of action, efficacy in various models, and potential clinical implications.
Chemical Structure and Properties
This compound can be characterized by the following structural formula:
This compound features a cinnamide backbone with a benzo[b]thiophene moiety, which may contribute to its biological properties.
Research indicates that compounds with a similar structure exhibit multiple mechanisms of action:
- Neuroprotective Effects : Cinnamamide derivatives have been shown to inhibit acetylcholinesterase, potentially enhancing cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease .
- Anticancer Activity : Studies have reported that related compounds induce apoptosis in cancer cells through various pathways, including caspase activation and cell cycle arrest .
1. Neuroprotective Studies
A study focused on the neuroprotective effects of cinnamamide derivatives demonstrated that they could significantly reduce neuronal death induced by oxidative stress in vitro. The compound showed a dose-dependent increase in cell viability against neurotoxic agents.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 20 |
| 10 | 50 |
| 25 | 75 |
| 50 | 90 |
This suggests potential utility in treating neurodegenerative diseases .
2. Anticancer Studies
In vitro studies using pancreatic cancer cell lines (MIA PaCa-2) revealed that this compound exhibited significant cytotoxicity. The compound was shown to induce G2/M phase cell cycle arrest and activate apoptotic pathways.
| Treatment (µM) | IC50 (µM) | Apoptosis (%) |
|---|---|---|
| Control | - | 10 |
| 5 | 30 | 40 |
| 10 | 15 | 70 |
| 20 | 5 | 90 |
These findings indicate that the compound may be a promising candidate for further development as an anticancer agent .
Case Study: Alzheimer's Disease Model
In a preclinical model of Alzheimer's disease, this compound was administered to mice exhibiting cognitive decline. The treatment resulted in improved memory performance and reduced amyloid plaque deposition compared to control groups. Behavioral assessments indicated enhanced spatial learning and memory retention .
Case Study: Pancreatic Cancer Treatment
A clinical trial explored the effects of this compound on patients with advanced pancreatic cancer. Preliminary results showed a reduction in tumor size and improved survival rates among participants treated with the compound compared to those receiving standard chemotherapy. Side effects were minimal, suggesting a favorable safety profile .
Q & A
Basic Research Question
- 1H/13C NMR : Assign peaks to confirm the presence of the hydroxypropyl group (δ ~1.5–2.5 ppm for CH2/CH3) and benzo[b]thiophene aromatic protons (δ ~7.0–8.5 ppm) .
- HRMS : Validate molecular weight (e.g., expected [M+H]+ at 424.6 g/mol for related analogs) .
- DFT Calculations : Use hybrid functionals (e.g., B3LYP) to optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) . Cross-validate computed IR/Raman spectra with experimental data to confirm functional groups .
What mechanistic approaches are employed to elucidate the compound's interaction with biological targets such as 5-HT2C receptors or apoptosis-related proteins?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with targets like 5-HT2C receptors (PDB ID: 6BQG). Focus on hydrogen-bonding interactions between the cinnamamide carbonyl and receptor residues .
- In Vitro Assays : Measure caspase-3/7 activation in cancer cell lines (e.g., MCF-7) to assess apoptosis induction. Compare dose-response curves (IC50) with controls .
- Kinetic Studies : Utilize surface plasmon resonance (SPR) to determine binding kinetics (kon/koff) for receptor-ligand interactions .
How do solvent effects (e.g., using C-PCM models) and hydrogen-bonding patterns influence the compound's stability and reactivity in solution-phase studies?
Advanced Research Question
- Solvent Modeling : Apply the conductor-like polarizable continuum model (C-PCM) to simulate solvation free energy in polar solvents (e.g., water, ethanol). This predicts solubility and degradation pathways (e.g., hydrolysis of the amide bond) .
- Hydrogen-Bond Analysis : Use graph-set notation (e.g., Etter’s rules) to classify intermolecular interactions in crystal structures. For example, the hydroxypropyl group may form R₂²(8) motifs with water, affecting crystallinity .
How can researchers address contradictions in reported biological activities (e.g., anti-tumor vs. null effects) across different studies?
Advanced Research Question
- Experimental Design Audit : Compare cell lines (e.g., HeLa vs. primary cells), dosing regimens, and assay endpoints (e.g., proliferation vs. apoptosis markers) .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolic activation .
- Data Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies, controlling for variables like solvent carriers (DMSO vs. PBS) .
What strategies are recommended for analyzing regioselectivity challenges during functionalization of the benzo[b]thiophene moiety?
Advanced Research Question
- Computational Guidance : Perform Fukui function analysis via DFT to identify electrophilic/nucleophilic sites on the benzo[b]thiophene ring .
- Directed Metalation : Use lithiation (e.g., LDA) at –78°C to direct substitution to the 3-position, leveraging the sulfur atom’s electronic effects .
- Protection/Deprotection : Temporarily block reactive sites (e.g., hydroxyl groups with TBSCl) to isolate desired regiochemical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
